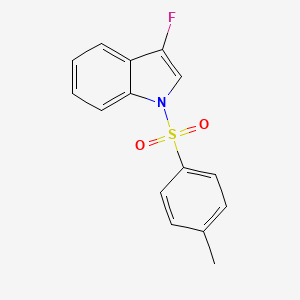
4-Methylpentylmagnesium bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpentylmagnesium bromide, 0.50 M in THF, is a reagent commonly used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compound that can be used to form carbon-carbon bonds. 4-Methylpentylmagnesium bromide is a colorless liquid that is relatively stable and can be stored for long periods of time. In addition, it is relatively inexpensive and easy to use in laboratory experiments.
Aplicaciones Científicas De Investigación
4-Methylpentylmagnesium bromide is widely used in organic synthesis and is commonly used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of complex molecules, such as peptides, organometallic compounds, and organosilicon compounds.
Mecanismo De Acción
Target of Action
4-Methylpentylmagnesium bromide, also known as 4-Methylpentylmagnesium bromide, 0.50 M in THF, is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a synthetic equivalent for carbanions, allowing for the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of 4-Methylpentylmagnesium bromide involves the formation of carbon-carbon bonds. This is achieved through a nucleophilic attack on a carbonyl carbon of an aldehyde or ketone, resulting in the addition of a new carbon chain to the molecule . The resulting compound can then undergo further reactions, depending on the desired synthetic pathway .
Biochemical Pathways
The biochemical pathways affected by 4-Methylpentylmagnesium bromide are primarily those involved in organic synthesis. As a Grignard reagent, it plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetics of 4-Methylpentylmagnesium bromide, like other Grignard reagents, are not typically discussed in the same manner as drug compounds. This is because Grignard reagents are primarily used in laboratory settings for chemical synthesis, rather than being administered to living organisms. It’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The primary result of the action of 4-Methylpentylmagnesium bromide is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, including complex molecules such as natural products and pharmaceuticals .
Action Environment
The action of 4-Methylpentylmagnesium bromide is highly dependent on the environment in which the reaction takes place. Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . Additionally, the temperature, solvent, and presence of other reagents can all influence the outcome of the reaction .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 4-Methylpentylmagnesium bromide in laboratory experiments are its low cost, its stability, and its ease of use. It is relatively inexpensive and can be stored for long periods of time. In addition, it is easy to use and can be used in a variety of laboratory experiments. The main limitation of using 4-Methylpentylmagnesium bromide is that it is highly reactive and must be used in an inert atmosphere.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Methylpentylmagnesium bromide. It could be used in the synthesis of more complex molecules, such as peptides and organometallic compounds. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and natural products. Finally, it could be used in the synthesis of organosilicon compounds.
Métodos De Síntesis
4-Methylpentylmagnesium bromide is synthesized by reacting 4-methylpentanol with magnesium metal in the presence of bromine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the magnesium. The reaction is typically conducted at room temperature and is usually complete within a few hours.
Propiedades
IUPAC Name |
magnesium;2-methylpentane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDFGMAKNIPSQZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

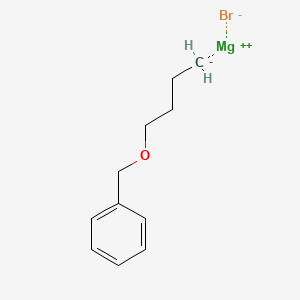
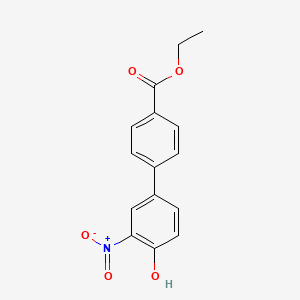
![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
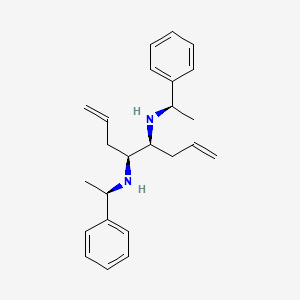

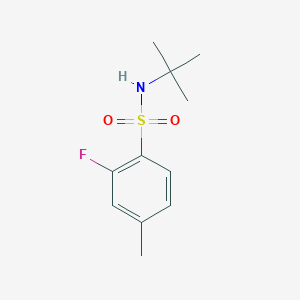

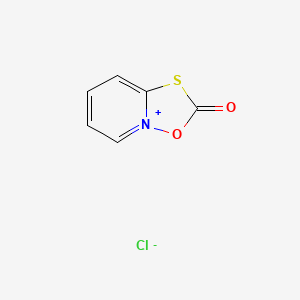
![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)
